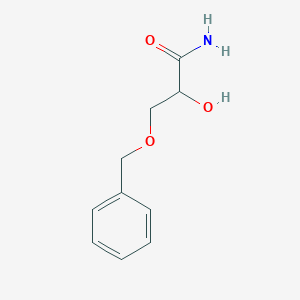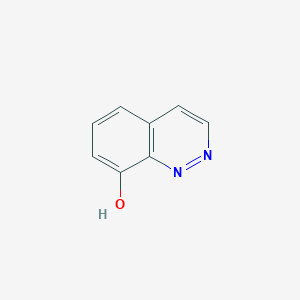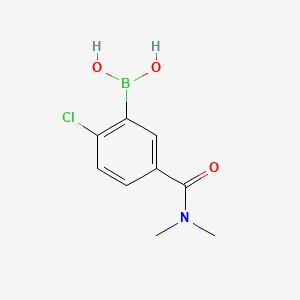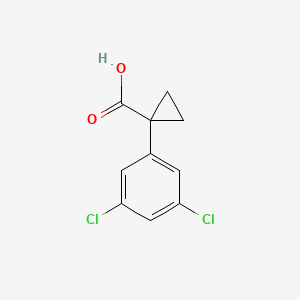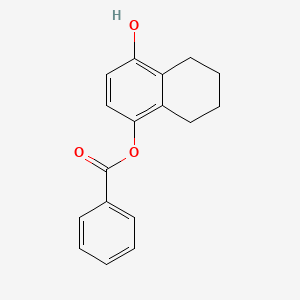
(6-(Trifluoromethyl)quinolin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Trifluoromethyl)quinolin-2-yl)methanol is an organic compound with the molecular formula C11H7F4NO It is characterized by the presence of a trifluoromethyl group attached to a quinoline ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethyl)quinolin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the iodocyclization of trifluoromethyl propargyl imines with iodine (I2) or iodine monochloride (ICl) under mild reaction conditions . Another approach involves the use of hypervalent iodine (III) carboxylates as alkylating agents in the presence of a copper catalyst under visible light conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Trifluoromethyl)quinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield quinoline-2-carboxylic acid, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
(6-(Trifluoromethyl)quinolin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of (6-(Trifluoromethyl)quinolin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol: This compound shares a similar quinoline structure with additional trifluoromethyl groups and a pyridine ring.
Uniqueness
(6-(Trifluoromethyl)quinolin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H8F3NO |
|---|---|
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
[6-(trifluoromethyl)quinolin-2-yl]methanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)8-2-4-10-7(5-8)1-3-9(6-16)15-10/h1-5,16H,6H2 |
Clé InChI |
QTEYPPDYOKPMPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)CO)C=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


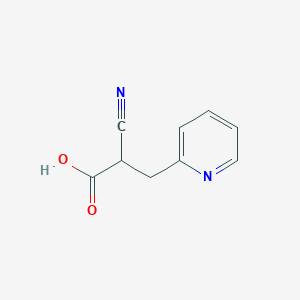
![Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11721044.png)
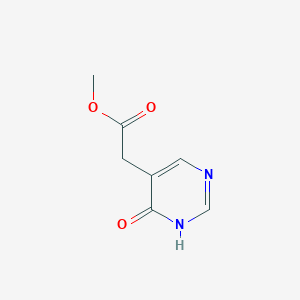
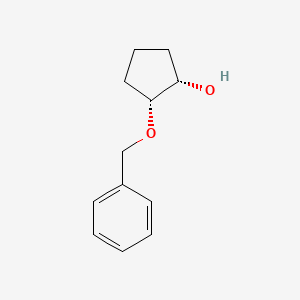
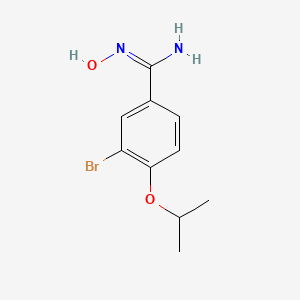
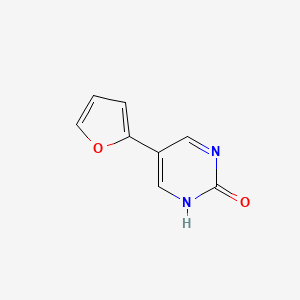

![{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11721086.png)
